

# Application Notes and Protocols for Broth Microdilution Susceptibility Testing of BO-1165

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## Compound of Interest

Compound Name: BO-1165

Cat. No.: B1667344

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of **BO-1165**, a novel monobactam antibiotic, using the broth microdilution method. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial susceptibility testing.

## Introduction

**BO-1165** is a monobactam antibiotic with potent in vitro activity against a wide range of Gram-negative bacteria.[1] Accurate determination of its MIC is crucial for understanding its spectrum of activity, for surveillance of resistance development, and for establishing appropriate dosing regimens in preclinical and clinical studies. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

## Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of **BO-1165** in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

## Data Presentation

The following table summarizes the in vitro activity of **BO-1165** against various Gram-negative bacteria, as determined by the broth microdilution method.

Bacterial Species	Number of Strains	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Escherichia coli	100	0.12	0.5	≤0.06 - 4
Klebsiella pneumoniae	100	0.25	1	≤0.06 - 8
Enterobacter cloacae	50	0.5	8	0.12 - 32
Serratia marcescens	50	0.5	2	0.12 - 8
Proteus mirabilis	50	0.12	0.5	≤0.06 - 1
Pseudomonas aeruginosa	100	2	16	0.25 - >64

## Experimental Protocols

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.

## Materials and Reagents

- **BO-1165** analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates with lids
- Sterile reservoirs and multichannel pipettes
- Spectrophotometer or McFarland turbidity standards

- Vortex mixer
- Incubator ( $35 \pm 2$  °C)
- Quality control (QC) strains:
  - *Escherichia coli* ATCC® 25922™
  - *Pseudomonas aeruginosa* ATCC® 27853™

## Preparation of **BO-1165** Stock Solution

- Prepare a stock solution of **BO-1165** at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Store the stock solution in small aliquots at -70 °C until use.

## Preparation of Microtiter Plates

- Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
- Add 100 µL of the 1280 µg/mL **BO-1165** stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
- Perform a twofold serial dilution by transferring 100 µL from the first well to the second well, and so on, down to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.
- The final volume in each well should be 100 µL.
- Leave one well per row without antibiotic to serve as a growth control and one well with uninoculated broth as a sterility control.

## Inoculum Preparation

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

- Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

## Inoculation and Incubation

- Within 15 minutes of preparation, inoculate each well of the microtiter plate (including the growth control well) with 10  $\mu$ L of the standardized inoculum suspension.
- The final volume in each well will be 110  $\mu$ L.
- Cover the plate with a lid and incubate at  $35 \pm 2$  °C for 16-20 hours in ambient air.

## Reading and Interpreting Results

- After incubation, examine the microtiter plate from the bottom using a reading mirror or an automated plate reader.
- The MIC is the lowest concentration of **BO-1165** at which there is no visible growth (i.e., the well is clear).
- The growth control well should show distinct turbidity. The sterility control well should remain clear.

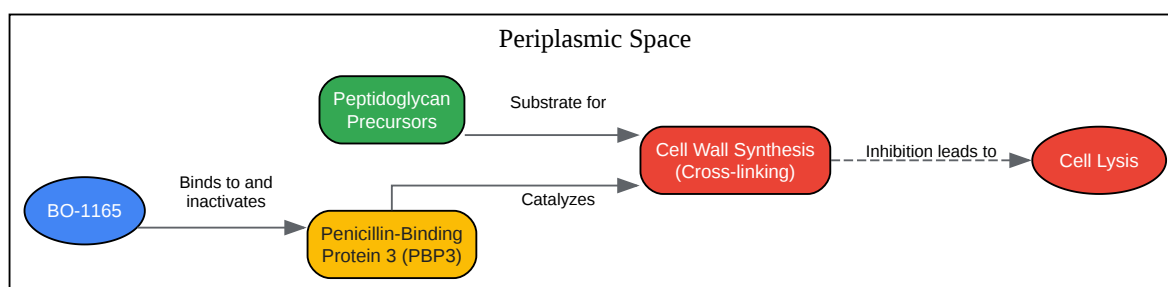
## Quality Control

- Perform QC testing with each batch of new reagents and at regular intervals to ensure the accuracy of the results.
- The MIC values for the QC strains should fall within the established acceptable ranges. As specific QC ranges for **BO-1165** are not yet published by CLSI, it is recommended to establish in-house ranges based on repeated testing. For guidance, the CLSI M100 document provides acceptable QC ranges for other monobactams like aztreonam.<sup>[2][3]</sup> For *E. coli* ATCC 25922, the aztreonam MIC range is 0.12-0.5  $\mu$ g/mL, and for *P. aeruginosa* ATCC 27853, it is 2-8  $\mu$ g/mL.

## Visualizations

### Mechanism of Action of BO-1165

**BO-1165**, as a monobactam antibiotic, inhibits bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), particularly PBP3. This inhibition disrupts the final transpeptidation step in peptidoglycan synthesis, leading to cell elongation, filamentation, and eventual cell lysis.

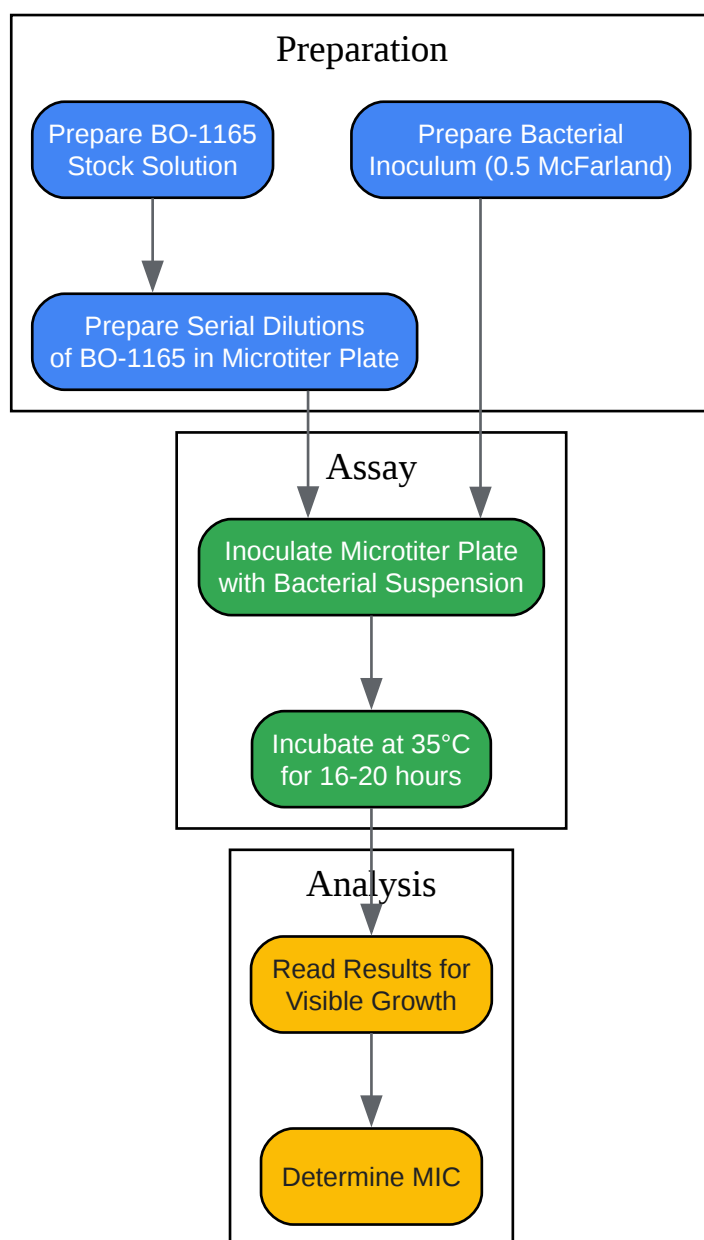


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Caption: Mechanism of action of **BO-1165**.

### Broth Microdilution Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of **BO-1165**.



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Caption: Broth microdilution workflow.

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## References

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